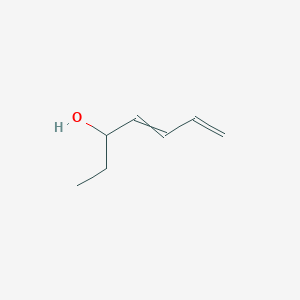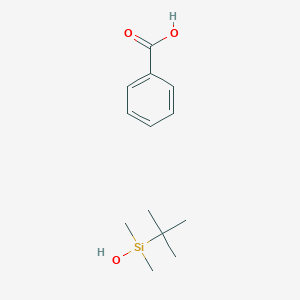
Benzoic acid;tert-butyl-hydroxy-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;tert-butyl-hydroxy-dimethylsilane is an organic compound that combines the properties of benzoic acid and tert-butyl-hydroxy-dimethylsilane Benzoic acid is a simple aromatic carboxylic acid, while tert-butyl-hydroxy-dimethylsilane is a silane compound with tert-butyl and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;tert-butyl-hydroxy-dimethylsilane can be achieved through several methods. One common approach involves the reaction of benzoic acid with tert-butyl-dimethylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;tert-butyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy or silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydroxy or silane derivatives.
Applications De Recherche Scientifique
Benzoic acid;tert-butyl-hydroxy-dimethylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and hydroxy groups into aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid;tert-butyl-hydroxy-dimethylsilane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxy group can form hydrogen bonds with other molecules, while the tert-butyl group can provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
tert-Butyl-dimethylsilane: A silane compound with tert-butyl and dimethyl groups, used in organic synthesis.
4-tert-Butylbenzoic acid: A derivative of benzoic acid with a tert-butyl group, used as an intermediate in chemical synthesis.
Uniqueness
Benzoic acid;tert-butyl-hydroxy-dimethylsilane is unique due to the combination of benzoic acid and tert-butyl-hydroxy-dimethylsilane moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
75732-41-1 |
|---|---|
Formule moléculaire |
C13H22O3Si |
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
benzoic acid;tert-butyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-6(2,3)8(4,5)7/h1-5H,(H,8,9);7H,1-5H3 |
Clé InChI |
NTYGYRZLBJEAMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
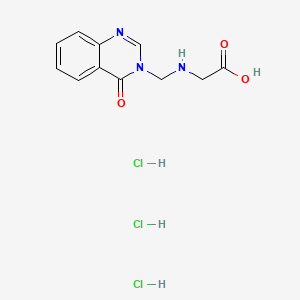


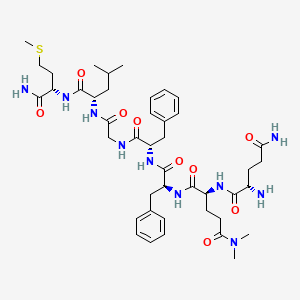
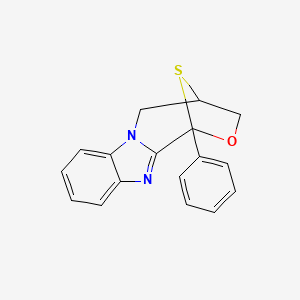

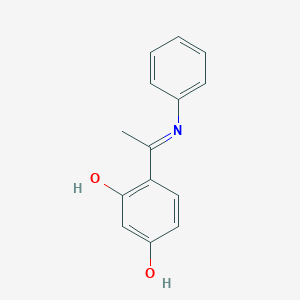
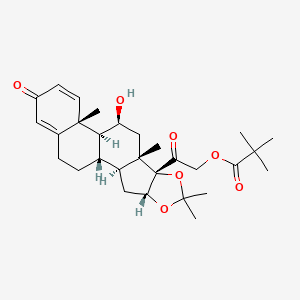
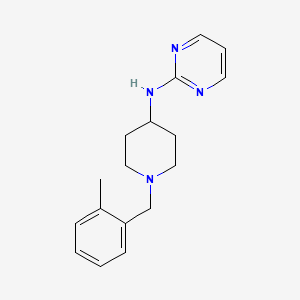
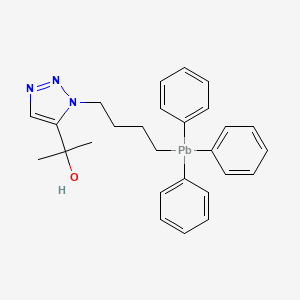
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
